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Compound Name: trans-19-methyleicos-2-enoyl-CoA

Cat. No.: B15547721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fates of trans-2-enoyl-CoA

species, a class of intermediates central to lipid metabolism. While the specific metabolism of

"trans-19-methyleicos-2-enoyl-CoA" is not extensively documented in publicly available

literature, this guide focuses on the well-established pathways that metabolize the broader

class of trans-2-enoyl-CoA molecules. Understanding these pathways is crucial for research

into metabolic disorders, drug development targeting lipid metabolism, and the study of cellular

energy homeostasis.

trans-2-enoyl-CoA is a critical intermediate at the crossroads of two major metabolic pathways:

fatty acid β-oxidation (catabolic) and fatty acid elongation (anabolic). The direction of its

metabolic flux is dependent on the cell's energetic state and the specific enzymes present. This

guide will compare these two pathways, detail the key enzymes involved, and provide relevant

experimental protocols for their study.

Comparative Analysis of Metabolic Pathways
trans-2-enoyl-CoA can be either degraded to produce energy in the form of acetyl-CoA or

utilized as a building block for the synthesis of longer chain fatty acids. The key distinction lies

in the enzymatic reactions that follow the formation of this intermediate.
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Feature Fatty Acid β-Oxidation Fatty Acid Elongation

Metabolic Goal
Catabolic: Energy production

(ATP)

Anabolic: Synthesis of very-

long-chain fatty acids

(VLCFAs)

Primary Location Mitochondria and Peroxisomes Endoplasmic Reticulum

Key Enzyme Enoyl-CoA Hydratase
trans-2-enoyl-CoA Reductase

(TECR)

Next Intermediate 3-Hydroxyacyl-CoA
Acyl-CoA (chain elongated by

2 carbons)

Cofactor Requirement H₂O NADPH

Overall Process
Shortens the fatty acyl chain

by two carbons

Lengthens the fatty acyl chain

by two carbons

Key Enzymes in trans-2-enoyl-CoA Metabolism
The fate of trans-2-enoyl-CoA is determined by a competing set of enzymes with distinct

substrate specificities and cellular localizations.

Enzymes of β-Oxidation
In β-oxidation, trans-2-enoyl-CoA is hydrated by enoyl-CoA hydratase. There are different

isoforms of this enzyme with varying specificities. For instance, rat liver peroxisomes contain

two multifunctional proteins (MFP-1 and MFP-2) with hydratase activity. MFP-1 is involved in

the degradation of straight-chain fatty acids, while MFP-2 appears to be involved in the

degradation of the side chain of cholesterol for bile acid synthesis[1]. These enzymes exhibit

stereospecificity, with MFP-1 producing L-3-hydroxyacyl-CoA and MFP-2 producing D-3-

hydroxyacyl-CoA[1].

Enzymes of Fatty Acid Elongation
In the fatty acid elongation cycle, trans-2-enoyl-CoA reductase (TECR) catalyzes the reduction

of trans-2-enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons[2][3]. This
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reaction is NADPH-dependent[3]. The activity of TECR is crucial for the synthesis of very-long-

chain fatty acids (VLCFAs), which have unique physiological functions[2][3].

Quantitative Enzyme Data
The following table summarizes kinetic data for a representative trans-2-enoyl-CoA reductase

from Euglena gracilis, which can utilize both NADH and NADPH. This highlights the potential

for variation in cofactor preference between organisms and cellular compartments.

Substrate K_m (μM)
Electron
Donor

K_m (μM)
Specific
Activity
Reference

Crotonyl-CoA

(C4)
68 NADH 109 [4]

trans-2-

Hexenoyl-CoA

(C6)

91 NADH - [4]

Crotonyl-CoA

(C4)
- NADPH 119 [4]

Note: The specific activity for NADH was 2-3 fold higher than for NADPH with crotonyl-CoA as

the substrate[4].

Signaling Pathways and Metabolic Regulation
The balance between β-oxidation and fatty acid elongation is tightly regulated by the energy

status of the cell. High levels of ATP and NADH would favor fatty acid elongation for energy

storage, while low energy levels (high AMP/ATP ratio) would promote β-oxidation to generate

ATP.
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Caption: Metabolic fate of trans-2-enoyl-CoA.

Experimental Protocols
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The analysis of acyl-CoA species is predominantly performed using liquid chromatography-

tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of long-chain fatty

acyl-CoAs from biological tissues.

1. Sample Preparation and Extraction:

Tissue Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable buffer.

Solid Phase Extraction (SPE):

Condition a C18 SPE cartridge.

Load the tissue homogenate onto the cartridge.

Wash the cartridge to remove interfering substances.

Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with

ammonium hydroxide).

2. LC-MS/MS Analysis:

Chromatographic Separation:

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: Water with 10 mM ammonium hydroxide.

Mobile Phase B: Acetonitrile.

Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to

elute the more hydrophobic long-chain acyl-CoAs.

Mass Spectrometry Detection:

Ionization Mode: Positive electrospray ionization (ESI+).
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Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring

(MRM) for quantification of specific acyl-CoAs. A neutral loss scan of 507 Da can be used

for profiling complex mixtures of acyl-CoAs[5].

Quantification: Generate a standard curve using known concentrations of acyl-CoA

standards. The use of stable isotope-labeled internal standards is highly recommended for

accurate quantification.

Tissue Sample
(100-200 mg)

Homogenization

Solid Phase Extraction
(C18 Cartridge)

LC-MS/MS Analysis

Data Analysis
(Quantification)
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Caption: Workflow for Acyl-CoA analysis.

Conclusion
The metabolism of trans-2-enoyl-CoA is a pivotal point in lipid metabolism, directing fatty acids

towards either energy production or the synthesis of essential complex lipids. The comparative

analysis of β-oxidation and fatty acid elongation pathways highlights the distinct enzymatic
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machinery, subcellular localizations, and regulatory mechanisms that govern the fate of this key

intermediate. For researchers in metabolic diseases and drug development, a thorough

understanding of these competing pathways and the analytical methods to study them is

fundamental for identifying novel therapeutic targets and diagnostic markers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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